Hetrombopag olamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Hetrombopag olamine is a novel small-molecule compound classified as a non-peptide thrombopoietin receptor agonist. It is primarily developed for the treatment of thrombocytopenia, a condition characterized by abnormally low platelet counts, which can lead to increased bleeding risks. The compound is an ethanolamine salt of hetrombopag and has shown efficacy in elevating platelet counts in patients with chronic immune thrombocytopenia (ITP) and other conditions associated with low platelet levels .

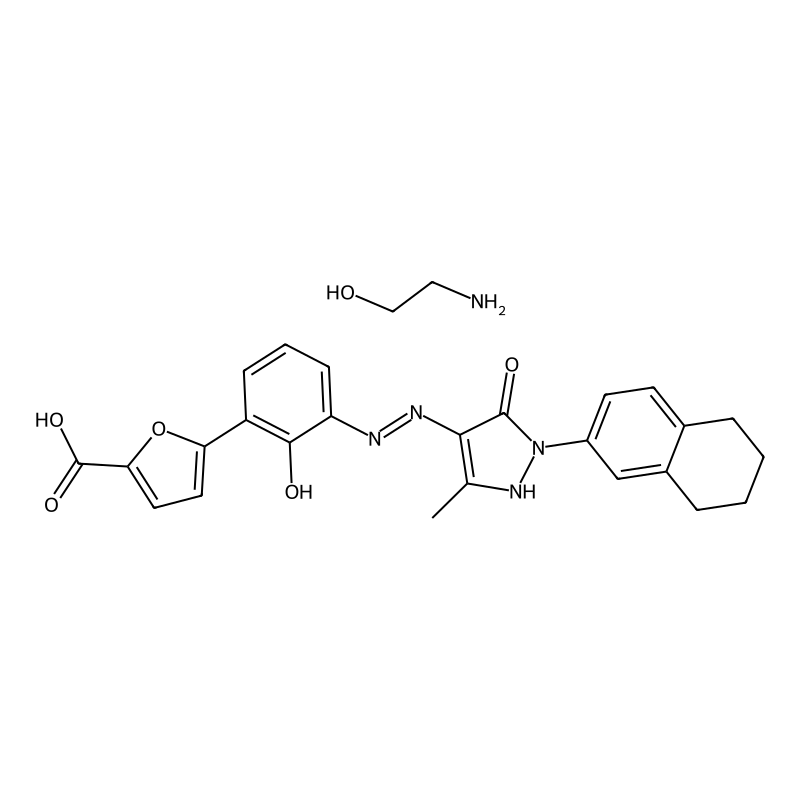

The chemical structure of hetrombopag olamine can be represented by the formula . Its IUPAC name is 5‐[2‐hydroxy‐3‐[[5‐methyl‐3‐oxo‐2‐(5,6,7,8‐tetrahydronaphthalen‐2‐yl)‐1H‐pyrazol‐4‐yl]diazenyl]phenyl]furan-2-carboxylic acid .

As a thrombopoietin receptor agonist, hetrombopag olamine primarily functions through its interaction with the thrombopoietin receptor (TPO-R), leading to the activation of signaling pathways that promote megakaryocyte proliferation and differentiation. This results in increased production of platelets from bone marrow .

Hetrombopag olamine exhibits significant biological activity as a thrombopoietin receptor agonist. Clinical studies have demonstrated its ability to effectively increase platelet counts in patients with chronic ITP. In one study, approximately 59.5% of patients achieved platelet counts above 50×10^9/L within six weeks of treatment . The compound has also been noted for its favorable safety profile, with most adverse events being manageable and not directly related to the drug itself .

The pharmacodynamics of hetrombopag olamine indicate a dose-dependent response, where higher doses correlate with greater increases in platelet counts. The maximum concentration of the drug in plasma occurs approximately 8 hours after administration, with a half-life ranging from 11.9 to 40.1 hours depending on the dose .

Hetrombopag olamine is primarily used in clinical settings for:

- Treatment of Chronic Immune Thrombocytopenia: It is indicated for patients who have not responded adequately to other treatments.

- Management of Thrombocytopenia Associated with Chronic Hepatitis C: It aids in increasing platelet levels to facilitate interferon-based therapy .

- Potential Use in Other Hematological Disorders: Ongoing research may expand its applications beyond the current indications.

Similar compounds include:

- Eltrombopag: Another non-peptide TPO receptor agonist used for similar indications but may have different safety profiles and dosing regimens.

- Romiplostim: A peptibody that binds directly to TPO receptors; it is administered via subcutaneous injection rather than orally.

- Recombinant Human Thrombopoietin: A biologic agent that also stimulates platelet production but may have different immunogenicity concerns.

Comparison TableCompound Type Administration Method Indication Unique Features Hetrombopag olamine Small-molecule Oral Chronic ITP Enhanced potency, fewer side effects Eltrombopag Small-molecule Oral Chronic ITP Established use but potential liver toxicity Romiplostim Peptibody Subcutaneous Chronic ITP Direct binding to TPO-R Recombinant Human TPO Biologic agent Subcutaneous Various hematological disorders Risk of immunogenicity

| Compound | Type | Administration Method | Indication | Unique Features |

|---|---|---|---|---|

| Hetrombopag olamine | Small-molecule | Oral | Chronic ITP | Enhanced potency, fewer side effects |

| Eltrombopag | Small-molecule | Oral | Chronic ITP | Established use but potential liver toxicity |

| Romiplostim | Peptibody | Subcutaneous | Chronic ITP | Direct binding to TPO-R |

| Recombinant Human TPO | Biologic agent | Subcutaneous | Various hematological disorders | Risk of immunogenicity |

Hetrombopag olamine stands out due to its oral administration route and favorable safety profile compared to other agents, making it an attractive option for managing thrombocytopenia .

Hetrombopag olamine represents a sophisticated small-molecule thrombopoietin receptor agonist with a complex molecular architecture that underlies its therapeutic efficacy [1]. The compound exists as an ethanolamine salt of hetrombopag, with the molecular formula C29H36N6O7 and a molecular weight of 580.6 g/mol [1]. The parent compound hetrombopag possesses the molecular formula C25H22N4O5 with a molecular weight of 458.5 g/mol [25] [32].

The structural framework of hetrombopag consists of a pyrazole-hydrazone-phenol-furan core architecture that distinguishes it from other thrombopoietin receptor agonists [32]. The molecule incorporates a tetrahydronaphthalene substituent at the pyrazole ring, which contributes significantly to its binding characteristics and pharmacological profile [26] [31]. The canonical SMILES representation of the parent compound is CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O, which provides a precise description of its connectivity and stereochemical arrangement [32].

Z-Isomer Configuration and Stereochemical Implications

The stereochemical configuration of hetrombopag involves a critical Z-isomer arrangement at the hydrazone linkage, which is fundamental to its biological activity [10] [11]. The Z-configuration refers to the spatial arrangement where the higher priority substituents on each carbon of the double bond are positioned on the same side, following the Cahn-Ingold-Prelog priority rules [9] [11]. This geometric isomerism is crucial for the compound's ability to interact effectively with the transmembrane domain of the thrombopoietin receptor [14].

The Z-isomer configuration in hetrombopag ensures optimal molecular geometry for receptor binding, as the spatial arrangement allows for proper alignment of key functional groups with the receptor's binding pocket [27]. Nuclear Overhauser Effect experiments have historically been employed to establish Z-stereochemistry in similar hydrazone-containing compounds, where close proximity between specific protons confirms the geometric arrangement [10]. The stereochemical integrity of the Z-isomer is maintained through intramolecular stabilization involving the adjacent phenolic hydroxyl group and the hydrazone nitrogen [10].

Ethanolamine Salt Formation Dynamics

The formation of hetrombopag olamine involves a carefully orchestrated salt formation process that enhances the compound's pharmaceutical properties [16]. The ethanolamine salt formation occurs through acid-base neutralization between the carboxylic acid functionality of the furan ring and two equivalents of ethanolamine [1] [16]. This bis-ethanolamine salt formation significantly improves the compound's solubility characteristics compared to the free acid form [16].

The salt formation dynamics involve the deprotonation of the furan-2-carboxylic acid group by ethanolamine, resulting in ionic interactions that stabilize the crystalline structure [18]. The process typically occurs in organic solvents such as methyl tert-butyl ether, acetonitrile, or alcoholic media, where the reaction mixture is maintained at controlled temperatures to ensure optimal salt formation [16]. The precipitation of hetrombopag olamine can be achieved through controlled cooling of the reaction mixture, followed by filtration and purification steps to obtain the desired crystalline form [16] [18].

Systematic IUPAC Nomenclature and CAS Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for the parent compound hetrombopag is 5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid [1] [31] [32]. This comprehensive chemical name precisely describes the molecular structure, including the furan carboxylic acid moiety, the phenolic hydroxyl group, the hydrazone linkage, and the tetrahydronaphthalene-substituted pyrazole ring system.

Structure-Activity Relationship Studies

Critical Functional Groups for Thrombopoietin Receptor Binding Affinity

The structure-activity relationship of hetrombopag reveals several critical functional groups that are essential for optimal thrombopoietin receptor binding affinity [14]. The pyrazole ring system serves as a fundamental pharmacophore, providing both hydrogen bond donor and acceptor capabilities through its nitrogen atoms [34]. The 5-methyl substitution on the pyrazole ring contributes to the compound's selectivity and binding orientation within the receptor's transmembrane domain [14] [28].

The tetrahydronaphthalene moiety attached to the pyrazole ring represents a unique structural feature that distinguishes hetrombopag from other thrombopoietin receptor agonists [26] [32]. This saturated aromatic system provides optimal hydrophobic interactions with the transmembrane helical regions of the receptor, contributing to the compound's exceptional potency [14]. The hydrazone linkage maintains the Z-configuration essential for proper receptor recognition, while the phenolic hydroxyl group participates in critical hydrogen bonding interactions [27].

The furan-2-carboxylic acid functionality serves multiple roles in receptor binding, providing both electrostatic interactions and proper molecular orientation [37]. Studies have demonstrated that modifications to this carboxylic acid group significantly impact binding affinity, emphasizing its importance in the structure-activity relationship [14]. The compound's ability to stimulate thrombopoietin receptor signaling pathways, including STAT3, STAT5, ERK1/2, and AKT phosphorylation, directly correlates with the integrity of these functional groups [14].

Research has shown that hetrombopag exhibits EC50 values in the picomolar range, representing approximately 30-fold higher potency than eltrombopag in cellular proliferation assays [14] [28]. This enhanced potency is attributed to the optimized arrangement of functional groups that facilitate stronger interactions with the receptor's transmembrane domain [14]. The compound's sustained activation of thrombopoietin receptor signaling pathways, lasting significantly longer than other agonists, further demonstrates the importance of its structural features [14].

Comparative Analysis with Eltrombopag and Avatrombopag

Comparative structure-activity relationship analysis reveals significant differences between hetrombopag, eltrombopag, and avatrombopag in their molecular architectures and receptor binding characteristics [19] [20] [23]. Eltrombopag possesses a biphenyl core structure with the molecular formula C25H22N4O4 and molecular weight of 442.5 Da, incorporating dimethylphenyl and biphenyl carboxylic acid functional groups [19] [22]. The compound maintains a pyrazole-hydrazone linkage similar to hetrombopag but lacks the tetrahydronaphthalene substituent that contributes to hetrombopag's enhanced potency [19].

Avatrombopag represents a structurally distinct approach to thrombopoietin receptor agonism, featuring a thiazole-pyrimidine-piperazine core architecture with molecular formula C29H34Cl2N6O3S2 and molecular weight of 649.7 Da [20] [23]. This compound incorporates dichlorobenzothiazole and cyclohexyl piperazine moieties that differ significantly from the aromatic systems found in hetrombopag and eltrombopag [20]. Despite these structural differences, all three compounds target the transmembrane domain of the thrombopoietin receptor, distinguishing them from the natural ligand thrombopoietin, which binds to the extracellular domain [15] [17].

Binding affinity studies demonstrate that hetrombopag exhibits superior receptor interaction compared to both eltrombopag and avatrombopag [14] [21]. While thrombopoietin itself displays high-affinity binding with dissociation constants ranging from 128 to 846 pmol/L, hetrombopag achieves comparable binding strength through its optimized small-molecule structure [15] [17]. Network meta-analysis of clinical efficacy data indicates that hetrombopag ranks second in therapeutic effectiveness among thrombopoietin receptor agonists, following romiplostim but preceding eltrombopag and avatrombopag [21] [24].

The structural modifications present in hetrombopag, particularly the tetrahydronaphthalene substitution and furan carboxylic acid functionality, provide enhanced receptor selectivity and reduced off-target effects compared to its analogs [14]. This structural optimization translates to improved pharmacological profiles, with hetrombopag demonstrating sustained receptor activation and enhanced megakaryocyte proliferation at lower concentrations than comparable agents [14]. The comparative analysis underscores the importance of precise molecular design in optimizing thrombopoietin receptor agonist activity and therapeutic potential.

| Property | Hetrombopag | Eltrombopag | Avatrombopag |

|---|---|---|---|

| Molecular Formula | C25H22N4O5 | C25H22N4O4 | C29H34Cl2N6O3S2 |

| Molecular Weight (Da) | 458.5 | 442.5 | 649.7 |

| Core Structure | Pyrazole-hydrazone-phenol-furan | Pyrazole-hydrazone-biphenyl | Thiazole-pyrimidine-piperazine |

| Key Functional Groups | Tetrahydronaphthalene, furan carboxylic acid | Dimethylphenyl, biphenyl carboxylic acid | Dichlorobenzothiazole, cyclohexyl piperazine |

| Binding Site | Transmembrane domain | Transmembrane domain | Transmembrane domain |

| Relative Potency | 30-fold higher than eltrombopag | Reference standard | Similar to eltrombopag |

| Salt Form | Ethanolamine | Ethanolamine | Maleate |

Industrial Synthesis Pathways

Key Intermediate Compounds in Bulk Manufacturing

The industrial synthesis of hetrombopag olamine follows a well-established multi-step pathway that involves the formation of several key intermediate compounds critical to bulk manufacturing operations [1] [2]. The synthetic route primarily centers on two major intermediates that serve as the backbone for the final pharmaceutical compound.

Primary Intermediate A: 3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid

This crucial intermediate represents one of the most significant components in the synthetic pathway, serving as the biphenyl carboxylic acid building block [3] [4]. The preparation of this intermediate involves a sophisticated multi-step sequence beginning with 2-bromophenol as the starting material [5] [4]. The synthesis employs a palladium-catalyzed Suzuki coupling reaction between the brominated phenol derivative and the appropriate benzoic acid precursor under controlled conditions [3] [4]. The process typically requires elevated temperatures and carefully selected palladium catalysts to ensure optimal coupling efficiency and minimize side reactions that could compromise yield in bulk manufacturing settings [4].

Primary Intermediate B: 2-(3,4-Dimethyl-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one

The second critical intermediate involves the formation of the pyrazolone moiety, which is synthesized from 3,4-dimethylaniline through a cyclization reaction with acetoacetate derivatives [2] [4]. This intermediate is particularly important for bulk manufacturing as it determines the final biological activity of the hetrombopag molecule [6] [7]. The synthesis requires precise control of reaction conditions to ensure the formation of the correct tautomeric form and to prevent unwanted side reactions that could lead to impurities in the final product [2].

The strategic importance of these intermediates in bulk manufacturing cannot be overstated. Both compounds can be prepared independently and stored under appropriate conditions, allowing for flexible manufacturing scheduling and inventory management [1] [8]. This approach enables pharmaceutical manufacturers to optimize their production workflows and respond effectively to market demands while maintaining consistent quality standards [8].

Process Optimization for Scale-Up Production

Process optimization for scale-up production of hetrombopag olamine involves comprehensive evaluation and refinement of multiple critical parameters to ensure successful transition from laboratory-scale synthesis to commercial manufacturing [1] [2]. The optimization strategy focuses on maintaining product quality while maximizing yield and minimizing production costs [8].

Temperature Control Systems

Temperature management represents one of the most critical aspects of scale-up optimization [1]. The diazotization reaction requires strict temperature control between 0°C and 10°C to prevent decomposition of the diazonium intermediate and ensure selective reaction progression [1]. At larger scales, maintaining uniform temperature distribution becomes increasingly challenging due to heat transfer limitations and thermal gradients within larger reaction vessels [9]. Advanced heat transfer equipment and monitoring systems are essential to achieve the precise temperature control required for consistent product quality [9].

The subsequent condensation reaction operates optimally at temperatures ranging from 25°C to reflux conditions, depending on the specific solvent system employed [1]. Scale-up considerations must account for the increased thermal mass of larger batches and the potential for localized hot spots that could lead to side reactions or product degradation [9].

Solvent Selection and Management

Solvent selection plays a crucial role in process optimization for scale-up production [1] . Methanol has been identified as the preferred solvent for the diazotization step due to its favorable solubility characteristics and reaction kinetics [1]. However, large-scale operations must consider solvent recovery and recycling systems to minimize environmental impact and reduce operating costs [9].

For crystallization and purification steps, tetrahydrofuran and methyl tert-butyl ether have demonstrated superior performance in terms of product purity and crystal morphology [1] . The selection of crystallization solvents must balance efficiency with safety considerations, particularly when scaling up to industrial volumes where solvent handling and fire safety become critical factors [9].

Reaction Kinetics and Mixing Optimization

The scale-up of mixing-sensitive reactions requires careful attention to mass transfer characteristics and reaction kinetics [1] [9]. The diazotization and condensation reactions are particularly sensitive to mixing efficiency, as inadequate mixing can lead to localized concentration gradients and reduced yields [1]. Computational fluid dynamics modeling and scale-down simulation studies are increasingly employed to optimize impeller design and mixing parameters for larger vessels [11].

Patent Landscape Analysis

Novel Synthetic Routes in CN107021928A and WO2017081014A1

The patent landscape surrounding hetrombopag olamine synthesis is characterized by several significant innovations that have shaped the commercial manufacturing approaches for this important pharmaceutical compound [1] [2] [4].

Patent WO2017081014A1: Process for the Preparation of Eltrombopag Olamine

This seminal patent describes a comprehensive process for the preparation of eltrombopag olamine that has become the foundation for many commercial manufacturing operations [1]. The patent specifically claims novel salts of eltrombopag that serve as crucial intermediates in the preparation of the final olamine salt [1]. The innovation centers on the formation of N-alkyl amine salts, particularly the triethylamine, diisopropylamine, and ethylamine salts of eltrombopag [1].

The process described in WO2017081014A1 involves three distinct steps: diazotization of 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid, condensation with the pyrazolone intermediate, and conversion to various eltrombopag salts [1]. The patent demonstrates that these intermediate salts can be isolated and purified to remove undesirable impurities that would otherwise remain in the final product [1]. This approach represents a significant advancement in manufacturing efficiency and product quality control [1].

The crystalline forms of these novel salts are characterized by specific powder X-ray diffraction patterns, providing clear analytical specifications for quality control in manufacturing operations [1]. The triethylamine salt, for example, exhibits characteristic diffraction peaks at specific 2θ values that serve as identity markers for the intermediate compound [1].

Patent CN107021928A: Eltrombopag Intermediate Synthesis

Patent CN107021928A focuses specifically on improved synthetic methods for preparing key eltrombopag intermediates [4]. This patent describes a four-step synthetic route starting from 2-methoxy-3-bromoaniline that achieves high yields at each synthetic step [4]. The innovation lies in the optimization of reaction conditions and the selection of specific reagents that minimize side reactions and improve overall process efficiency [4].

The patent claims yields exceeding 80% for each individual step, representing a significant improvement over previously reported synthetic methods [4]. This level of efficiency is particularly important for commercial manufacturing where yield optimization directly impacts production costs and environmental sustainability [4].

Purification Techniques and Yield Optimization

Advanced purification techniques and yield optimization strategies represent critical components of the patent landscape for hetrombopag olamine manufacturing [1] .

Crystallization-Based Purification

The patent literature extensively describes crystallization-based purification methods that have proven essential for achieving pharmaceutical-grade purity [1] . Patent US11161821B2 specifically details purification procedures using dimethyl sulfoxide and ethanol systems . The process involves dissolving crude eltrombopag olamine in DMSO at elevated temperatures (65-70°C) followed by controlled cooling and crystallization .

This purification method effectively removes impurities through selective crystallization, achieving purity levels exceeding 99% as required for pharmaceutical applications . The process parameters, including temperature profiles, solvent ratios, and cooling rates, have been optimized to ensure consistent crystal morphology and particle size distribution .

Solvent System Optimization

The patent literature reveals significant innovations in solvent system selection for both synthesis and purification operations [1] . The use of environmentally friendly solvents and the implementation of solvent recovery systems represent important advances in sustainable manufacturing practices [1].

Yield Enhancement Strategies

Multiple patents describe specific strategies for yield enhancement that have become standard practices in commercial manufacturing [1] [2] [4]. These include the use of in-situ conversion techniques where intermediate compounds are not isolated but directly converted to the next synthetic intermediate [1]. This approach reduces material losses associated with isolation and purification steps while maintaining product quality [1].

The formation of stable intermediate salts also contributes to yield optimization by providing convenient stopping points in the synthetic sequence where materials can be stored and quality-tested before proceeding to subsequent steps [1]. This flexibility is particularly valuable in commercial manufacturing where production scheduling and quality assurance requirements must be carefully coordinated [1].